molecular formula C19H19NO5 B11651407 Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate

Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate

Katalognummer: B11651407
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: BBFOASZMGQAADZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate is a synthetic organic compound that belongs to the class of benzodioxane derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxane ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzodioxane derivatives.

Wissenschaftliche Forschungsanwendungen

Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxane moiety can interact with α-adrenergic receptors, leading to its biological effects. Additionally, the amide linkage may play a role in binding to specific enzymes, inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate is unique due to its combination of the benzodioxane core with an amide linkage and a propyl ester group. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other benzodioxane derivatives.

Eigenschaften

Molekularformel

C19H19NO5

Molekulargewicht

341.4 g/mol

IUPAC-Name

propyl 4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzoate

InChI

InChI=1S/C19H19NO5/c1-2-9-25-19(22)13-3-6-15(7-4-13)20-18(21)14-5-8-16-17(12-14)24-11-10-23-16/h3-8,12H,2,9-11H2,1H3,(H,20,21)

InChI-Schlüssel

BBFOASZMGQAADZ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.